molecular formula C13H17ClO B7995780 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol

1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7995780
M. Wt: 224.72 g/mol
InChI Key: LDRIQRQXJLGUGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-3,5-dimethylphenol with cyclopropylmagnesium bromide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution can be achieved using sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of 1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropyl ketone or carboxylic acid.

  • Reduction: Formation of 1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropylamine or other reduced derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3,5-dimethylphenyl)-1-cyclopropyl ethanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.

Comparison with Similar Compounds

  • 4-Chloro-3,5-dimethylphenol

  • Cyclopropylbenzene derivatives

  • Other substituted phenols

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-8-6-11(7-9(2)12(8)14)13(3,15)10-4-5-10/h6-7,10,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRIQRQXJLGUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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